3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a triazole ring, a pyrrolidine-2,5-dione core, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Formation of Pyrrolidine-2,5-dione Core: The final step involves the reaction of the thioether with 4-phenoxyphenylpyrrolidine-2,5-dione under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the pyrrolidine-2,5-dione core.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents . The triazole ring is known for its biological activity, making this compound a candidate for further investigation in drug development.
Medicine
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with biological targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Shares the triazole ring and phenyl groups but lacks the pyrrolidine-2,5-dione core.
2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Contains a similar triazole ring but with different substituents.
Uniqueness
The uniqueness of 3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione lies in its combination of the triazole ring, pyrrolidine-2,5-dione core, and phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-16-7-9-17(10-8-16)23-26-25(28-27-23)33-21-15-22(30)29(24(21)31)18-11-13-20(14-12-18)32-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIJWTIPDDTKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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